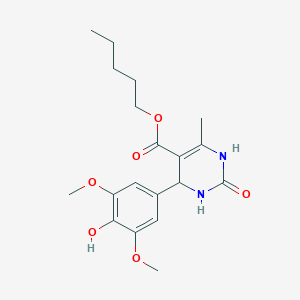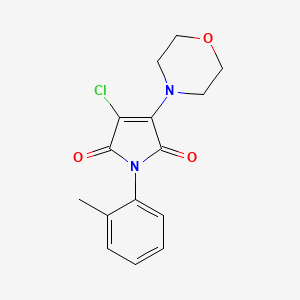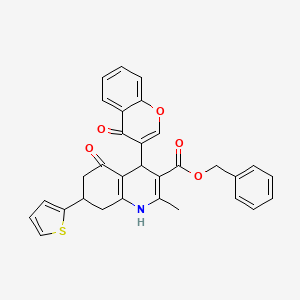![molecular formula C27H29N5O3S2 B11623047 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623047.png)
3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve:
Formation of the Thiazolidine Ring: This can be achieved through the reaction of an appropriate thiourea derivative with a haloketone under basic conditions.
Piperazine Derivative Formation: The piperazine moiety can be introduced through nucleophilic substitution reactions involving a suitable piperazine derivative and a halogenated aromatic compound.
Pyridopyrimidine Core Construction: This can be synthesized via cyclization reactions involving pyridine and pyrimidine precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine and piperazine moieties.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, such compounds may be investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents.
Medicine
Potential medicinal applications include the development of new drugs for the treatment of various diseases, such as cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinediones: Known for their use in the treatment of diabetes.
Piperazine Derivatives: Commonly used in the development of antipsychotic and antiemetic drugs.
Pyridopyrimidines: Investigated for their potential as anticancer agents.
Uniqueness
The uniqueness of “3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” lies in its combination of multiple pharmacophores within a single molecule, which may confer a broad spectrum of biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C27H29N5O3S2 |
|---|---|
Poids moléculaire |
535.7 g/mol |
Nom IUPAC |
(5Z)-5-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N5O3S2/c1-17(2)32-26(34)22(37-27(32)36)15-21-24(28-23-10-5-18(3)16-31(23)25(21)33)30-13-11-29(12-14-30)19-6-8-20(35-4)9-7-19/h5-10,15-17H,11-14H2,1-4H3/b22-15- |
Clé InChI |
QSVXEOWYUWXXPD-JCMHNJIXSA-N |
SMILES isomérique |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)N4CCN(CC4)C5=CC=C(C=C5)OC)C=C1 |
SMILES canonique |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)N4CCN(CC4)C5=CC=C(C=C5)OC)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11622965.png)

![Dimethyl 2,2'-[(1,6-dioxohexane-1,6-diyl)diimino]bis(4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)](/img/structure/B11622978.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B11622986.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11622987.png)

![methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622993.png)

![N-[(E)-Amino[(7-ethoxy-4-methylquinazolin-2-YL)amino]methylidene]propanamide](/img/structure/B11623003.png)
![ethyl (2E)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623018.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-ethoxybenzylidene)hydrazinyl]ethanol](/img/structure/B11623023.png)



